molecular formula C14H13NO B1298836 2-(2,4-Dimethylbenzoyl)pyridine CAS No. 898780-45-5

2-(2,4-Dimethylbenzoyl)pyridine

Cat. No. B1298836
M. Wt: 211.26 g/mol
InChI Key: FYJSQABUSNKSOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest due to their applications in various fields. In the provided studies, different synthetic routes and modifications of pyridine-based compounds are explored. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . Another study describes the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas using 4-chloromethylbenzoyl isothiocyanate and substituted pyrimidine-2-amines . Additionally, the synthesis of 2-phenylazo-5-nitro-6-methyl-pyridine was reported, with details on the molecular conformation . The synthesis of yttrium and lanthanide perchlorate complexes with Schiff bases derived from pyridine was also achieved . Lastly, a modified synthesis route for 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the production of Dexlansoprazole, was presented, highlighting improvements in green chemistry metrics .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined using X-ray diffraction, revealing the planarity of the pyridine and phenyl rings and the presence of non-classical hydrogen interactions . Similarly, the crystal structure of a pyrazolo-pyridine derivative was elucidated, showing coplanarity between the pyrazole, pyridine, and pyran rings, with stabilization by intermolecular hydrogen bonding . The yttrium and lanthanide complexes displayed coordination through carbonyl oxygen(s) and azomethine nitrogen, with perchlorate ions bidentately coordinated .

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of pyridine derivatives. The synthesis of polyimides from the pyridine-containing dianhydride monomer involved ring-opening polycondensation and thermal or chemical imidization . The formation of thioureas entailed reactions between isothiocyanate and amines . The perchlorate complexes were formed through coordination reactions between Schiff bases and metal ions . The modified synthesis of the Dexlansoprazole intermediate involved N-oxidation, one-pot synthesis with thiolation and methylation, oxidation, and chlorination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were diverse and promising for various applications. The polyimides exhibited good solubility, thermal stability, and mechanical properties, with low dielectric constants, making them suitable for electronic applications . The vibrational spectra and quantum chemical calculations of the thioureas provided insights into their non-covalent interactions, which could influence their biological activity . The yttrium and lanthanide complexes had an assigned coordination number of eight, which could affect their chemical behavior . The green metric evaluation of the Dexlansoprazole intermediate synthesis indicated a more environmentally friendly process with reduced waste generation .

Scientific Research Applications

  • Synthesis of 2-Pyridones
    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Pyridones and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents . The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention .
    • Methods of Application : The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides. Using 1,4-diazabicyclo [2,2,2]octane (DABCO), as an efficient catalyst, and upon refluxing in ethanol was achieved high yield of pyridones .
    • Results or Outcomes : The synthesis of 2-pyridone has been extensively and comprehensively reviewed . A novel synthesis of amino-substituted-2-pyridone has been reported . They carried out this reaction using palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .

properties

IUPAC Name

(2,4-dimethylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJSQABUSNKSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355699
Record name 2-(2,4-DIMETHYLBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylbenzoyl)pyridine

CAS RN

898780-45-5
Record name 2-(2,4-DIMETHYLBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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